2-Bromo-1-methoxy-4-(methoxymethyl)benzene
Description
This compound is structurally significant due to its electron-rich aromatic system, enabling applications in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a building block for pharmaceuticals or agrochemicals .
Alternatively, protective group strategies, as seen in the synthesis of 4-benzyloxy-2-bromo-1-methoxybenzene, might involve sequential acetylation, bromination, and deprotection steps .
Properties
IUPAC Name |
2-bromo-1-methoxy-4-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZGPFANEYVMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552998 | |
| Record name | 2-Bromo-1-methoxy-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111210-24-3 | |
| Record name | 2-Bromo-1-methoxy-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methoxy-4-(methoxymethyl)benzene typically involves the bromination of 1-methoxy-4-(methoxymethyl)benzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-methoxy-4-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of hydrogenated compounds .
Scientific Research Applications
2-Bromo-1-methoxy-4-(methoxymethyl)benzene is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds.
Medicine: As a precursor in the synthesis of potential therapeutic agents, particularly those targeting bromine-sensitive pathways.
Industry: In the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methoxy-4-(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy and methoxymethyl groups can undergo nucleophilic substitution or oxidation. These reactions enable the compound to modify biological molecules and pathways, making it useful in medicinal chemistry and biochemical research .
Comparison with Similar Compounds
Structural and Electronic Effects
- Electron-Donating Groups : The methoxy and methoxymethyl groups in the target compound activate the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the para and ortho positions relative to the substituents. This contrasts with analogs like 2-bromo-1-fluoro-4-(methoxymethyl)benzene, where fluorine’s electron-withdrawing nature deactivates the ring .
- Steric Effects : The methoxymethyl group (-CH₂OCH₃) introduces moderate steric hindrance compared to bulkier groups like benzyloxy (-OCH₂C₆H₅) in 4-benzyloxy-2-bromo-1-methoxybenzene, which may impede certain reactions .
Physical Properties
- Boiling/Melting Points : The methoxymethyl group likely increases boiling point compared to simpler analogs (e.g., 4-bromoanisole, bp 223°C) due to higher molecular weight and polarity .
- Solubility: Enhanced solubility in polar aprotic solvents (e.g., DCM, THF) is expected relative to non-polar derivatives.
Research Findings and Industrial Relevance
- Synthetic Yields : Analogous compounds like 2-bromo-1-methoxy-4-(1-methoxyethyl)benzene are synthesized in ~40% yield via iridium-catalyzed methods, suggesting room for optimization in the target compound’s production .
- Safety : Brominated aromatics generally require careful handling (e.g., PPE, ventilation), as seen in safety protocols for 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene .
Biological Activity
2-Bromo-1-methoxy-4-(methoxymethyl)benzene, with the chemical formula C10H13BrO3 and CAS number 111210-24-3, is a brominated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Hennies et al. (2021) demonstrated that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 32-64 µg/mL, indicating moderate potency against these pathogens .
Anticancer Activity
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The bromine atom in the compound facilitates nucleophilic substitution reactions, allowing it to inhibit enzymes critical for cellular functions.
- Receptor Modulation : The methoxy groups may enhance binding affinity to certain receptors involved in signaling pathways related to cell proliferation and apoptosis.
Case Studies
Comparative Analysis
When compared to similar compounds, such as other brominated methoxybenzenes, this compound shows enhanced biological activity due to the synergistic effects of its functional groups.
Similar Compounds
| Compound | Biological Activity | Notes |
|---|---|---|
| 2-Bromo-4-methoxybenzene | Moderate antimicrobial | Lacks additional methoxymethyl group |
| 1-Methoxy-2-bromobenzene | Lower anticancer activity | Fewer functional groups for interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
